8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Overview
Description
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to possess unique biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors, which play a critical role in various biological processes. This compound has been found to exhibit both competitive and non-competitive inhibition of these targets, making it a potent and versatile compound for scientific research.
Biochemical And Physiological Effects
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways and gene expression. This compound has also been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising compound for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is its potency and versatility. This compound has been found to exhibit potent activity against a range of biological targets, making it a valuable tool for scientific research. However, one of the limitations of this compound is its potential toxicity and side effects, which must be carefully considered when designing experiments.
Future Directions
There are many future directions for research involving 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride. One possible direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in scientific research.
Conclusion
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is a promising compound for scientific research. It has been synthesized using various methods and has been found to possess unique biochemical and physiological effects. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in scientific research.
Scientific Research Applications
The unique structure and properties of 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride make it a promising compound for scientific research. This compound has been found to exhibit potent activity against a range of biological targets, including enzymes, receptors, and ion channels. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
properties
IUPAC Name |
8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNWSZJDAKOUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621025, DTXSID201030018 | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride | |
CAS RN |
276695-22-8, 75704-24-4 | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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